Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18669066
InChI: InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18669066

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name ethyl 2-methyl-2-pyrazol-1-ylpropanoate
Standard InChI InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3
Standard InChI Key PIRQETFVGIRWKV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)N1C=CC=N1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2-methylpropanoate ethyl ester and at the 4-position with a nitro group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the molecule's planar geometry and electronic properties. The nitro group (NO2-\text{NO}_2) at the 4-position enhances electrophilicity, while the ethyl ester (COOEt-\text{COOEt}) at the 2-position introduces steric bulk and influences solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4
Molecular Weight227.22 g/mol
IUPAC NameEthyl 2-methyl-2-(4-nitropyrazol-1-yl)propanoate
SMILESCCOC(=O)C(C)(C)N1C=C(C=N1)[N+](=O)[O-]
Boiling PointNot reported-
SolubilityLow in water; soluble in organic solvents

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows a singlet for the methyl groups adjacent to the ester oxygen (δ1.3ppm\delta \sim 1.3 \, \text{ppm}) and pyrazole ring protons (δ6.27.8ppm\delta \sim 6.2-7.8 \, \text{ppm}) .

  • IR: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (ester C=O) and 1530cm1\sim 1530 \, \text{cm}^{-1} (nitro group) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

Route 1: Alkylation of Pyrazole

  • Step 1: Ethyl 2-bromo-2-methylpropanoate reacts with pyrazole in the presence of a base (e.g., cesium carbonate) to form ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate .

  • Step 2: Bromination using N\text{N}-bromosuccinimide (NBS) introduces the nitro group at the 4-position .

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: 0–25°C

  • Yield: 65–78% .

Route 2: Condensation Reactions

Ethyl acetoacetate undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring, followed by nitration using nitric acid .

Advantages: Scalable to industrial production using continuous flow reactors for improved yield (>85%).

Table 2: Comparative Synthesis Methods

MethodReagentsYieldPurity
AlkylationCs₂CO₃, NBS78%>95%
CondensationHNO₃, H₂SO₄72%90%

Chemical Reactivity and Derivatives

Key Reactions

  • Reduction: The nitro group (NO2-\text{NO}_2) is reduced to an amine (NH2-\text{NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2, forming ethyl 2-methyl-2-(4-aminopyrazol-1-yl)propanoate .

  • Ester Hydrolysis: Treatment with NaOH yields 2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid, a precursor for amide derivatives .

  • Electrophilic Substitution: The pyrazole ring undergoes sulfonation or halogenation at the 5-position under acidic conditions .

Bioactive Derivatives

  • Anticancer Agents: Derivatives with trifluoromethyl groups (e.g., ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate) exhibit IC₅₀ values of 2–5 µM against breast cancer cell lines .

  • Antimicrobials: Chlorinated analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors and protease-activated receptor (PAR) antagonists. For example:

  • PAR1 Antagonists: Derivatives inhibit thrombin-induced platelet aggregation with Ki\text{K}_i values < 10 nM .

  • Antidiabetic Agents: Boron-containing analogs (e.g., ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate) modulate insulin signaling pathways .

Agrochemicals

Pyrazole derivatives are employed in herbicides and fungicides. For instance:

  • Herbicidal Activity: 4-Nitro-substituted analogs inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis, at 50–100 ppm .

Material Science

The nitro group facilitates coordination with transition metals, enabling applications in catalysis and luminescent materials .

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